molecular formula C5H3BrClF3O2 B3040731 5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid CAS No. 232602-80-1

5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid

Cat. No.: B3040731
CAS No.: 232602-80-1
M. Wt: 267.43 g/mol
InChI Key: DNFYVWJPGXJDRN-OWOJBTEDSA-N
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Description

5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid is a chemical compound with the molecular formula C5H3BrClF3O2 and a molecular weight of 267.43 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and fluorine atoms, making it a valuable reagent in various chemical reactions and research applications.

Preparation Methods

The synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the halogenation of a pentenoic acid derivative, followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale halogenation and fluorination processes, utilizing advanced equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid involves its interaction with specific molecular targets. The presence of halogen atoms, particularly fluorine, can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid can be compared with other halogenated and fluorinated compounds, such as:

The uniqueness of this compound lies in its specific combination of halogen atoms and the presence of a double bond, which provides distinct reactivity and versatility in various applications.

Properties

IUPAC Name

(E)-5-bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClF3O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H,(H,11,12)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFYVWJPGXJDRN-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(F)(F)Br)(F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(C(F)(F)Br)(F)Cl)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
Reactant of Route 2
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
Reactant of Route 3
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
Reactant of Route 4
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
Reactant of Route 5
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
Reactant of Route 6
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid

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